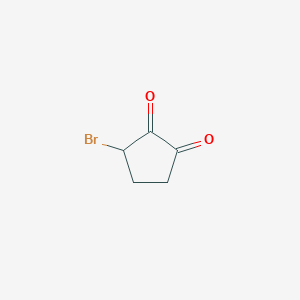

3-Bromo-1,2-cyclopentanedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrO2 |

|---|---|

Molecular Weight |

177.00 g/mol |

IUPAC Name |

3-bromocyclopentane-1,2-dione |

InChI |

InChI=1S/C5H5BrO2/c6-3-1-2-4(7)5(3)8/h3H,1-2H2 |

InChI Key |

CVFYGDKEBFBHNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=O)C1Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 1,2 Cyclopentanedione

Direct Bromination Approaches to 1,2-Cyclopentanediones

Direct bromination of the 1,2-cyclopentanedione (B1606141) scaffold is a primary route to obtaining the 3-bromo derivative. This approach hinges on the electrophilic addition of bromine to the α-carbon of the dione (B5365651) system. The success of this method relies heavily on controlling the reaction's regioselectivity to ensure bromination occurs at the desired C-3 position.

Regioselective synthesis of α-brominated carbonyl compounds can be effectively achieved using specific brominating agents, with N-Bromosuccinimide (NBS) being a prominent reagent. wikipedia.orgorganic-chemistry.org NBS serves as a reliable source of electrophilic bromine for reactions with carbonyl derivatives. wikipedia.org The mechanism for the α-bromination of a ketone like 1,2-cyclopentanedione using NBS typically proceeds through an acid-catalyzed enol intermediate. The enol form provides the nucleophilic carbon-carbon double bond that attacks the electrophilic bromine from NBS, leading to the selective formation of the α-bromo ketone.

The reaction of enolates, enol ethers, or enol acetates with NBS is often the preferred method for α-bromination due to high yields and minimal side-product formation. wikipedia.org This ionic pathway contrasts with the radical pathway often employed for allylic or benzylic brominations, which require radical initiators. wikipedia.org Other reagents, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), have also been developed for mild and regioselective bromination of aromatic compounds and may offer potential for similar selectivity in cyclic ketone systems. organic-chemistry.org

The outcome of bromination reactions, including product distribution, yield, and selectivity, is highly dependent on the specific reaction conditions employed. Factors such as temperature, solvent, and the choice of brominating agent and catalyst play a critical role. For instance, in the bromination of conjugated dienes, lower temperatures often favor the formation of the 1,2-addition product (kinetic control), while higher temperatures can lead to the more stable 1,4-addition product (thermodynamic control). dergipark.org.tr

In the context of α-bromination of ketones, the conditions differentiate between radical and ionic pathways. The use of NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under irradiation promotes radical substitution, which is characteristic of the Wohl-Ziegler reaction for allylic bromination. wikipedia.org Conversely, acid catalysis in a polar solvent facilitates the ionic mechanism required for selective α-bromination of carbonyl compounds. wikipedia.org The choice of solvent can also be critical; studies on the bromination of 2,3-diarylcyclopent-2-en-1-ones have shown that the position of bromination can be directed by the solvent, with methanol (B129727) favoring substitution at the 5-position and n-propyl acetate (B1210297) favoring the 4-position. nih.gov

| Parameter | Condition A (Ionic Pathway) | Condition B (Radical Pathway) | Influence on Selectivity |

|---|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | NBS is a versatile source of electrophilic or radical bromine. wikipedia.org |

| Catalyst/Initiator | Acid Catalyst (e.g., HBr trace) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or UV light | Determines whether the reaction proceeds via an enol intermediate (ionic) or a carbon radical (radical). wikipedia.org |

| Solvent | Polar (e.g., Acetonitrile, Methanol) | Non-polar (e.g., Carbon Tetrachloride) | Polar solvents can stabilize ionic intermediates, while non-polar solvents are preferred for radical reactions. wikipedia.orgnih.gov |

| Temperature | Room Temperature to 60°C | Reflux (e.g., in CCl4) | Higher temperatures can favor radical pathways and may affect the ratio of kinetic vs. thermodynamic products. dergipark.org.trnih.gov |

| Expected Product for 1,2-Dione | α-Bromination (3-Bromo-1,2-cyclopentanedione) | Allylic Bromination (e.g., 4-Bromo-2-cyclopentene-1,2-dione) | The conditions selectively generate the desired constitutional isomer. |

Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of this compound Enol Ethers

While direct bromination yields the target compound, its synthetic utility is greatly expanded when its enol ether derivative is used as a substrate in palladium-catalyzed cross-coupling reactions. The transformation of the 3-bromo-1,2-dione into its enol ether creates a vinyl bromide moiety, which is a key functional group for a variety of powerful carbon-carbon bond-forming reactions, including Negishi, Sonogashira, and Suzuki couplings. nih.govrsc.orgnih.gov

The Negishi cross-coupling reaction provides an effective method for forming carbon-carbon bonds by reacting an organohalide with an organozinc reagent in the presence of a palladium or nickel catalyst. A key advantage of this methodology is the high functional group tolerance of the organozinc reagents, which allows for the coupling of complex and sensitive substrates. nih.gov In the context of a this compound enol ether, a Negishi coupling would enable the introduction of various alkyl groups at the C-3 position. This reaction demonstrates the utility of the carbon-zinc bond in syntheses involving peptide derivatives, highlighting its compatibility with delicate functional groups. nih.gov

| Component | Description | Example |

|---|---|---|

| Substrate | Enol ether of this compound (a vinyl bromide) | 3-Bromo-2-methoxy-2-cyclopenten-1-one |

| Reagent | Organozinc Compound (R-ZnX) | Alkylzinc halide (e.g., CH3CH2-ZnCl) |

| Catalyst | Palladium(0) Complex | Pd(PPh3)4 |

| Product | 3-Alkyl-1,2-cyclopentanedione enol ether | 3-Ethyl-2-methoxy-2-cyclopenten-1-one |

The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgnih.gov This reaction would allow for the direct attachment of an alkyne group to the C-3 position of the cyclopentanedione enol ether, creating a conjugated enyne system. wikipedia.org Such moieties are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.gov While vinyl iodides are generally more reactive, vinyl bromides are also effective substrates, although they may sometimes require higher temperatures to achieve good yields. nih.gov

| Component | Description | Example |

|---|---|---|

| Substrate | Enol ether of this compound (a vinyl bromide) | 3-Bromo-2-methoxy-2-cyclopenten-1-one |

| Reagent | Terminal Alkyne (R-C≡CH) | Phenylacetylene |

| Catalyst | Palladium(0) Complex and Copper(I) salt | Pd(PPh3)2Cl2 and CuI |

| Base/Solvent | Amine | Triethylamine |

| Product | 3-Alkynyl-1,2-cyclopentanedione enol ether | 2-Methoxy-3-(phenylethynyl)-2-cyclopenten-1-one |

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. sandiego.edu The reaction couples an organoboron species (such as a boronic acid or ester) with an organohalide or triflate. libretexts.org Its popularity stems from its mild reaction conditions, broad functional group tolerance, low toxicity of boron reagents, and its compatibility with aqueous solvents. sandiego.edunih.gov

For a substrate like the enol ether of this compound, a Suzuki coupling would be an excellent strategy for introducing aryl, heteroaryl, or vinyl substituents at the C-3 position. The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The reaction's robustness has been demonstrated in the synthesis of complex pharmaceuticals and natural products, making it a highly relevant and powerful tool for diversifying the 3-substituted-1,2-cyclopentanedione scaffold. nih.gov

| Coupling Reaction | Organometallic Reagent | Group Introduced (R) | Key Advantages |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Alkyl, Aryl, Vinyl | High functional group tolerance, reactive reagents. nih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl | Direct synthesis of enynes, mild conditions. wikipedia.orgorganic-chemistry.org |

| Suzuki | Organoboron (R-B(OH)2) | Aryl, Vinyl, Alkyl | Stable/non-toxic reagents, aqueous conditions possible, broad scope. sandiego.edulibretexts.org |

Novel and Emerging Synthetic Routes to Functionalized this compound Systems

While direct synthetic routes to this compound are not prominently featured in the literature, several novel and emerging methodologies in cyclopentane (B165970) synthesis can be extrapolated to devise potential pathways. These routes often involve multi-component reactions, cascade sequences, or the use of innovative catalysts to build complexity in an efficient manner.

One potential approach involves the asymmetric Michael addition of nucleophiles to substituted cyclopentenones, followed by subsequent functionalization. For instance, the addition of a bromide source to a suitably protected 1,2-cyclopentanedione derivative could be envisioned. Another promising strategy is the application of cascade reactions. A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been shown to produce densely functionalized cyclopentanones with high enantioselectivity. beilstein-journals.org Adapting such a strategy could lead to precursors that can be readily converted to the target brominated dione.

Furthermore, domino reactions initiated by rhodium carbenes have demonstrated the ability to construct cyclopentane rings with multiple stereocenters in a highly stereoselective manner. nih.gov The functional handles introduced through these methods could be further manipulated to install the desired bromo and dicarbonyl functionalities.

A hypothetical reaction scheme for a novel synthetic route is presented below:

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 1,3-Dicarbonyl, α,β-Unsaturated aldehyde | Secondary amine catalyst, N-heterocyclic carbene catalyst | Functionalized α-hydroxycyclopentanone |

| 2 | Functionalized α-hydroxycyclopentanone | Oxidation, Brominating agent (e.g., NBS) | This compound derivative |

This table outlines a potential two-step process to access functionalized this compound systems, leveraging a multicatalytic cascade reaction followed by oxidation and bromination.

Control of Stereochemistry in this compound Synthesis

Achieving stereocontrol in the synthesis of this compound is a significant challenge due to the presence of a stereocenter at the C3 position. The development of diastereoselective and enantioselective pathways is crucial for accessing stereochemically pure isomers, which are often essential for biological applications.

The diastereoselective and enantioselective synthesis of highly functionalized cyclopentanes has been achieved through various catalytic domino reactions. For example, the organocatalyzed asymmetric domino Michael-Henry reaction has been used to synthesize cyclopentanes with four stereogenic carbons with complete diastereoselectivity and excellent enantioselectivity. nih.gov Such strategies could be adapted to control the stereochemistry at the C3 position during the formation of the cyclopentane ring, prior to the introduction of the bromine atom.

An asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindoles has been successfully carried out using a multifunctional squaramide catalyst, yielding products with high enantioselectivities. beilstein-journals.org This demonstrates that cyclopentane-1,2-dione can participate in enantioselective transformations, suggesting that a direct enantioselective bromination or a resolution of a racemic mixture could be viable approaches.

The following table summarizes potential stereoselective pathways:

| Pathway | Method | Catalyst/Reagent | Expected Outcome |

| Diastereoselective | Domino Michael-Henry Reaction | Organocatalyst | High diastereoselectivity |

| Enantioselective | Asymmetric Michael Addition | Squaramide catalyst | High enantioselectivity |

| Enantioselective | Kinetic Resolution | Lipase-catalyzed acylation | Separation of enantiomers |

Chiral Auxiliary Approaches:

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary can be temporarily attached to a precursor of 1,2-cyclopentanedione, directing the stereochemical outcome of a subsequent bromination reaction. For instance, menthol (B31143) has been used as a chiral auxiliary to obtain separable diastereomers of a cyclopentenone intermediate. acs.org A similar approach could be envisioned where a chiral auxiliary is appended to a cyclopentanedione precursor, followed by diastereoselective bromination. The auxiliary would then be removed to yield the enantiomerically enriched this compound.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. organic-chemistry.org Chiral secondary amines, such as prolinol ethers, have been shown to catalyze the enantioselective α-functionalization of carbonyl compounds. An organocatalytic approach to this compound could involve the reaction of a 1,2-cyclopentanedione enolate with an electrophilic bromine source in the presence of a chiral organocatalyst. The catalyst would create a chiral environment, leading to the preferential formation of one enantiomer of the product. Bifunctional catalysts, such as squaramides, which can activate both the nucleophile and the electrophile, have shown great promise in similar transformations. beilstein-journals.org

A hypothetical organocatalytic bromination is outlined below:

| Substrate | Brominating Agent | Catalyst | Product | Enantiomeric Excess (ee) |

| 1,2-Cyclopentanedione | N-Bromosuccinimide (NBS) | Chiral Squaramide | (R)-3-Bromo-1,2-cyclopentanedione | Potentially high |

| 1,2-Cyclopentanedione | N-Bromosuccinimide (NBS) | Chiral Prolinol Ether | (S)-3-Bromo-1,2-cyclopentanedione | Potentially high |

This table illustrates the potential of different organocatalysts to direct the enantioselective bromination of 1,2-cyclopentanedione, leading to either the (R) or (S) enantiomer with high enantiomeric excess.

Chemical Transformations and Mechanistic Investigations of 3 Bromo 1,2 Cyclopentanedione

Nucleophilic Substitution Reactions Involving the Bromine Center

The carbon-bromine bond in 3-Bromo-1,2-cyclopentanedione is a primary site for nucleophilic attack, enabling a variety of substitution reactions. These transformations can proceed through direct displacement or be facilitated by transition metal catalysts.

The bromine atom on the cyclopentanedione ring can be displaced by a range of nucleophiles in direct substitution reactions. libretexts.orgyoutube.com These reactions typically proceed via a mechanism akin to an S N 2 pathway, where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion acts as the leaving group. The reactivity in these substitutions is influenced by factors such as the strength of the nucleophile and the reaction conditions. youtube.com Strong nucleophiles are generally required to facilitate the displacement.

Common nucleophiles that can participate in these reactions include:

Hydroxide ions, leading to the formation of a hydroxylated product.

Cyanide ions, resulting in a nitrile derivative, which serves to extend the carbon chain. youtube.com

Amines and alkoxides, yielding the corresponding substituted cyclopentanediones.

The adjacent carbonyl groups can influence the rate of substitution through their electron-withdrawing inductive effects.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as an electrophilic coupling partner. libretexts.orgbath.ac.uk The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Following the initial oxidative addition of the C-Br bond to a Palladium(0) catalyst, the cycle proceeds through transmetalation and reductive elimination.

Transmetalation: This step involves the transfer of an organic group from an organometallic reagent (such as an organoboron, organotin, or organozinc compound) to the palladium center, displacing the bromide ion. youtube.comyoutube.com The rate and efficiency of transmetalation are influenced by the nature of the nucleophile, the ligands on the palladium complex, and the presence of additives like bases. researchgate.netnih.gov For instance, in Suzuki-Miyaura coupling, a base is crucial for activating the organoboron reagent. researchgate.net Electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile (the palladium-bound partner) can accelerate the transmetalation process. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the Palladium(II) center are eliminated to form the new carbon-carbon bond, regenerating the Palladium(0) catalyst. libretexts.org The rate of reductive elimination can be affected by the steric and electronic properties of the ligands and the coupled organic fragments. rsc.org Bulky ligands can often promote this step. The kinetic favorability for the reductive elimination of aryl-X bonds generally follows the order I > Br > Cl > F. researchgate.net

Table 1: Overview of Potential Palladium-Mediated Coupling Reactions

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Product | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 3-Aryl/Vinyl-1,2-cyclopentanedione | Transmetalation, Reductive Elimination libretexts.orgresearchgate.net |

| Stille | R-Sn(Alkyl)₃ | 3-Aryl/Vinyl-1,2-cyclopentanedione | Transmetalation, Reductive Elimination libretexts.org |

| Negishi | R-Zn-X | 3-Alkyl/Aryl-1,2-cyclopentanedione | Transmetalation, Reductive Elimination libretexts.org |

| Hiyama | R-SiR'₃ | 3-Aryl/Alkenyl-1,2-cyclopentanedione | Transmetalation, Reductive Elimination libretexts.org |

| Kumada | R-Mg-X | 3-Alkyl/Aryl-1,2-cyclopentanedione | Transmetalation, Reductive Elimination libretexts.org |

Reactivity of the Diketone Moiety

The vicinal dicarbonyl groups are a dominant feature of the molecule, providing sites for a variety of chemical transformations typical of ketones.

The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of condensation and addition reactions.

Condensation Reactions: In the presence of a base, the diketone can react with active methylene (B1212753) compounds in Knoevenagel-type condensations. Domino reactions, initiated by a Michael-type 1,4-addition of a nucleophile followed by an intramolecular condensation, are also possible, leading to the formation of more complex heterocyclic structures. nih.gov The synthesis of the parent 1,2-cyclopentanedione (B1606141) itself can be achieved through a base-induced condensation of diesters, highlighting the propensity of this system to engage in such reactions. wikipedia.org

Addition Reactions: The carbonyl groups can undergo addition reactions with strong nucleophiles such as Grignard reagents or organolithium compounds. These reactions would result in the formation of tertiary alcohols. The regioselectivity of the attack may be influenced by the steric hindrance and electronic effects imparted by the bromine atom at the 3-position.

Like other dicarbonyl compounds, this compound exists in equilibrium with its enol tautomers. ruc.dkstudy.com For the parent 1,2-cyclopentanedione, the enol form is predicted to be more stable than the diketo form by 1-3 kcal/mol. wikipedia.org The presence and position of substituents can significantly influence the stability of a particular tautomer. nih.gov

The tautomeric equilibrium is crucial as it dictates the molecule's reactive pathways. The diketo form participates in the carbonyl reactions described above, while the enol form provides a nucleophilic C=C double bond that can react with electrophiles. The acidity of the α-hydrogens is increased due to the presence of two adjacent electron-withdrawing carbonyl groups, facilitating enolate formation. study.com

Table 2: Potential Tautomeric Forms of this compound

| Structure | Name | Key Features |

|---|---|---|

| This compound (Keto form) | Two electrophilic carbonyl centers. | |

| 3-Bromo-2-hydroxycyclopent-2-en-1-one (B2400343) (Enol form) | Conjugated enone system; nucleophilic C=C bond. | |

| 5-Bromo-2-hydroxycyclopent-2-en-1-one (Enol form) | Conjugated enone system; nucleophilic C=C bond. |

Electrophilic Reactions on the Cyclopentanedione Ring System

While the carbonyl groups render the ring electron-deficient, the enol form of this compound possesses an electron-rich carbon-carbon double bond, making it susceptible to electrophilic attack. libretexts.org Electrophilic addition reactions to this double bond can proceed, leading to the formation of new functional groups on the ring.

The mechanism of electrophilic addition, for instance with a hydrogen halide (HX) or a halogen (X₂), would involve the initial attack of the π-bond on the electrophile. askthenerd.commasterorganicchemistry.com This generates a carbocation intermediate that is stabilized by resonance, with the positive charge delocalized across the oxygen atom of the carbonyl group and an adjacent carbon atom. libretexts.orglibretexts.org The subsequent attack by a nucleophile can occur at different positions, potentially leading to a mixture of products, analogous to the 1,2- and 1,4-addition products seen in conjugated dienes. libretexts.orgmasterorganicchemistry.comlibretexts.org The regiochemical outcome of the addition would be directed by the stability of the intermediate carbocation, which is influenced by the electronic effects of the bromo and hydroxyl/carbonyl substituents.

Table 3: Potential Electrophilic Addition Reactions to the Enol Form

| Electrophile | Reagent | Potential Product(s) | Mechanistic Intermediate |

|---|---|---|---|

| Halogenation | Br₂ | Dibromo-hydroxy-cyclopentanone | Resonance-stabilized carbocation libretexts.orgmasterorganicchemistry.com |

| Hydrohalogenation | HBr | Dibromo-cyclopentanone | Resonance-stabilized carbocation libretexts.orglibretexts.org |

| Nitration | HNO₃/H₂SO₄ | Bromo-nitro-hydroxy-cyclopentanone | Resonance-stabilized carbocation |

Radical Reaction Pathways and their Stereochemical Implications

The study of radical reactions of this compound is crucial for understanding its reactivity and potential for synthetic applications. While specific literature on the radical pathways of this exact molecule is limited, the stereochemical outcomes can be predicted based on well-established principles of radical chemistry. chemistrysteps.comyoutube.com

The initiation of a radical reaction involving this compound would likely involve the homolytic cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule, to form a cyclopentanedionyl radical. This radical intermediate is expected to be trigonal planar due to the sp² hybridization of the radical carbon. chemistrysteps.com

The stereochemical implication of this planar intermediate is significant. If the radical carbon is a stereocenter, any subsequent reaction, such as hydrogen abstraction or addition to a double bond, can occur from either face of the planar radical with equal probability. This lack of facial bias generally leads to the formation of a racemic mixture of products, meaning that the reaction is not stereoselective. youtube.com This is a common drawback in radical reactions where a stereocenter is generated at the radical position. youtube.com

However, if there is a pre-existing stereocenter on the cyclopentane (B165970) ring that is not directly involved in the radical reaction, the outcome is different. In such cases, the planar radical intermediate will still be attacked from both faces, but the presence of the existing chiral center can influence the trajectory of the incoming group. This diastereomeric influence can lead to an unequal formation of diastereomers, a phenomenon known as diastereoselectivity. The degree of diastereoselectivity would depend on the steric and electronic effects of the substituents on the ring.

Ring-Opening and Rearrangement Reactions of this compound and its Derivatives

The strained five-membered ring of this compound and its derivatives makes them susceptible to various ring-opening and rearrangement reactions, often leading to the formation of structurally diverse products. These transformations can be initiated by heat, light, or chemical reagents.

One potential rearrangement is a Favorskii-type rearrangement, which is common for α-haloketones in the presence of a base. For this compound, treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring opening to yield a carboxylic acid derivative with a contracted ring system.

Photochemical rearrangements are also a possibility for cyclic diones. For instance, irradiation of cyclobutene-1,2-diones has been shown to lead to ring-expanded products through the formation of oxacarbene intermediates. ibm.com A similar pathway could be envisioned for this compound, potentially leading to six-membered ring systems.

Under thermal conditions, rearrangements can also occur. For example, the thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane (B2804974) proceeds through a triene intermediate. While the structure of this compound is different, the principle of bond cleavage and reformation under thermal stress could lead to various rearranged products.

Ring-opening reactions can also be driven by the relief of ring strain. In the presence of nucleophiles, the strained cyclopentanedione ring could undergo cleavage. For instance, in base-catalyzed reactions of cyclic 1,2-diones, ring-opening can compete with rearrangements, leading to the formation of linear keto-acids. The specific pathway would be influenced by the substitution pattern on the ring and the reaction conditions.

Asymmetric Oxidation and Hydroxylation Reactions of 3-Alkyl-1,2-cyclopentanediones

The asymmetric oxidation and hydroxylation of 3-alkyl-1,2-cyclopentanediones are important transformations for the synthesis of chiral building blocks. These reactions introduce a hydroxyl group at the C-3 position, creating a chiral center with high enantioselectivity.

A significant advancement in this area is the direct asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones using the Sharpless asymmetric dihydroxylation conditions. This method employs a titanium complex, such as Ti(OiPr)₄, in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (tBuOOH). researchgate.net This system can produce enantiomerically enriched 3-hydroxy-3-alkyl-1,2-cyclopentanediones with high enantiomeric excess (ee). researchgate.net

Another approach involves the use of synergetic catalysis with chiral-at-metal rhodium(III) complexes and a secondary amine co-catalyst like pyrrolidine. This system has been successfully applied in the asymmetric domino Michael/aldol (B89426) reaction of 1,2-dicarbonyl compounds to generate tertiary α-hydroxylation-cyclopentanones with high yields and excellent enantioselectivities. nih.gov

The following table summarizes representative results for the asymmetric hydroxylation of 3-alkyl-1,2-cyclopentanediones:

| Alkyl Group | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

| Methyl | Ti(OiPr)₄/DET/tBuOOH | 3-Hydroxy-3-methyl-1,2-cyclopentanedione | 35 | 92 | researchgate.net |

| Ethyl | Ti(OiPr)₄/DET/tBuOOH | 3-Hydroxy-3-ethyl-1,2-cyclopentanedione | 40 | 95 | researchgate.net |

| Propyl | Chiral Rh(III)/Pyrrolidine | Tertiary α-hydroxylation-cyclopentanone | 89 | 99 | nih.gov |

These methods provide efficient routes to chiral 3-hydroxy-1,2-cyclopentanedione derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the detailed reaction mechanisms of this compound and its derivatives is essential for controlling their reactivity and designing new synthetic methodologies. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction pathways and analyzing transition states.

For the chemical transformations of cyclopentanedione systems, DFT calculations can provide valuable insights into the energies of reactants, intermediates, transition states, and products. This allows for the mapping of the potential energy surface and the identification of the most favorable reaction pathways. For example, computational studies on the keto-enol tautomerization of β-cyclopentanedione have shown how the presence of water molecules can significantly lower the activation barrier for proton transfer. nih.gov

In the context of radical reactions, computational methods can be used to model the geometry of the radical intermediates and the transition states for subsequent reactions. This can help in predicting the stereochemical outcome of these reactions.

For ring-opening and rearrangement reactions, transition state analysis can reveal the intricate bond-breaking and bond-forming processes. For instance, in the photochemical rearrangement of cyclobutene-1,2-diones, mechanistic studies have demonstrated the involvement of an α-ketenylcyclobutanone intermediate rather than an oxacarbene. ibm.com

In asymmetric catalysis, such as the hydroxylation of 3-alkyl-1,2-cyclopentanediones, computational modeling can help to understand the origin of enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the different enantiomers, the facial selectivity of the catalyst can be rationalized. For example, in the rhodium-catalyzed asymmetric hydroacylation of meso-cyclobutenes, the chiral pocket of the catalyst directs the approach of the substrate, leading to a highly enantioselective transformation.

The following table lists some computational methods and their applications in studying the reactions of cyclopentanedione derivatives:

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Reaction mechanism studies | Geometries and energies of stationary points, reaction profiles |

| Nudged Elastic Band (NEB) | Transition state searching | Minimum energy path between reactants and products |

| Intrinsic Reaction Coordinate (IRC) | Reaction path following | Confirmation of transition state connectivity |

| Molecular Dynamics (MD) | Solvation effects | Role of solvent molecules in the reaction mechanism |

Through the synergy of experimental and computational studies, a deeper understanding of the chemical behavior of this compound and its derivatives can be achieved, paving the way for their application in complex organic synthesis.

Strategic Utility of 3 Bromo 1,2 Cyclopentanedione in Complex Molecule Synthesis

Precursor Role in the Total Synthesis of Natural Products and Bioactive Molecules

The five-membered ring system of 3-Bromo-1,2-cyclopentanedione makes it a theoretical candidate for elaboration into various cyclopentanoid natural products. However, its specific application as a starting material or key intermediate is not prominently featured in the available literature for the synthesis of the following compounds.

Synthesis of Homocitric Acid and its Analogues

Homocitric acid, a key component of the iron-molybdenum cofactor of nitrogenase, is an important synthetic target. nih.govwikipedia.org A literature survey of established total syntheses of homocitric acid and its lactone form does not show the use of this compound as a precursor. Synthetic strategies often rely on biomimetic approaches or the use of chiral pool starting materials.

Key approaches to Homocitric Acid Lactone include:

A bio-inspired aldol (B89426) addition of acetyl coenzyme A to alpha-ketoglutarate (B1197944) provides a direct route. nih.gov

Asymmetric syntheses have been developed starting from chiral allylic alcohols, where stereochemistry is transferred via an Ireland-Claisen rearrangement. nih.gov

Other methods begin with precursors like diethyl oxalate (B1200264) or involve the modification of ethyl t-butyl malonate. nih.govmdpi.com

These routes build the required stereocenters and functional groups without intersecting a pathway that involves a brominated cyclopentanedione intermediate.

Approaches to Other Oxygenated Cyclopentane (B165970) Derivatives

The synthesis of highly functionalized and oxygenated cyclopentane derivatives is fundamental to the construction of many natural products, including prostaglandins (B1171923) and steroids. nih.govresearchgate.net While this compound possesses the basic carbocyclic core, its role as a starting material in this context is not established. Synthetic chemists have developed a variety of other reliable methods.

General methods for synthesizing these derivatives include:

The Piancatelli rearrangement of 2-furylcarbinols to afford 4-hydroxycyclopentenones, which can be further functionalized. Brominated versions of the furylcarbinol starting material can lead to brominated cyclopentenone products. researchgate.net

[3+2] cycloaddition reactions, for instance between vinylcyclopropanes and alkenes, provide a powerful route to substituted cyclopentanes. nih.gov

Functionalization of existing cyclopentane rings, such as cyclopentadiene, allows for the stepwise introduction of multiple substituents. oregonstate.edu

Application in Heterocycle Synthesis (e.g., Pyrroles, Thiazoles)

The dicarbonyl functionality of this compound suggests its potential use in condensation reactions to form heterocycles. However, specific examples of its reaction to form pyrroles or thiazoles are not found in the surveyed literature. The classic and modern syntheses of these heterocycles typically rely on different precursors.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Another widely used method is the Van Leusen reaction, which employs TosMIC (tosylmethyl isocyanide) in a [3+2] cycloaddition with electron-deficient alkenes. acs.orgnih.gov

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is the most common method, involving the reaction of an α-haloketone with a thioamide. oregonstate.edu While this compound contains a halogen and ketone, its 1,2-dione structure does not fit the standard α-haloketone template for this reaction. An analogous compound, 3-bromocyclohexane-1,2-dione, has been reported as a reagent for Hantzsch thiazole synthesis. nih.gov

Formation of Lactones and Spirocyclic Systems

The cyclopentane framework is a common core for constructing lactones and spirocycles. rsc.orgresearchgate.net Although this compound could theoretically be a substrate for reactions like the Baeyer-Villiger oxidation to form lactones, or act as an electrophile in spirocyclization reactions, its use for these purposes is not detailed in the available research.

Syntheses of relevant spirocyclic systems often utilize the more common isomer, cyclopentane-1,3-dione, in multicomponent reactions. For example, the reaction of cyclopentane-1,3-dione with isatin (B1672199) and an arylamine can produce spiro[dihydropyridine-oxindoles]. nih.gov The synthesis of lactones is a broad field with numerous methods, including the cyclization of hydroxy acids and the oxidation of cyclic ketones, but specific applications of this compound are not prominent. researchgate.net

Development of Pharmacologically Relevant Building Blocks

Cyclopentane-1,2-dione derivatives have been investigated as potential bioisosteres for the carboxylic acid functional group in drug design. researchgate.net This suggests that functionalized derivatives, potentially including brominated versions, could serve as pharmacologically relevant building blocks. However, the literature does not specify synthetic methodologies starting from this compound to develop such scaffolds. The research in this area has focused on substituting the cyclopentane-1,2-dione moiety onto known pharmacophores to evaluate its effectiveness as a carboxylic acid surrogate. researchgate.net

Contextual Summary of Synthetic Precursors

While this compound was the focus of the query, the literature review identified alternative starting materials for the specified target molecules. The following table summarizes these precursors for context.

| Target Molecule / System | Common Precursors or Starting Materials Identified in Literature |

| Homocitric Acid | Diethyl oxalate, Acetyl coenzyme A + alpha-ketoglutarate, Chiral allylic alcohols, Ethyl t-butyl malonate |

| Lycoperdic Acid | trans-4-hydroxy-L-proline, Silyloxyfurans, Chiral aminoalcohols |

| Oxygenated Cyclopentanes | 2-Furylcarbinols, Vinylcyclopropanes, Cyclopentadiene |

| Pyrroles | 1,4-Dicarbonyl compounds, Tosylmethyl isocyanide (TosMIC) |

| Thiazoles | α-Haloketones and Thioamides |

| Spirocycles | Cyclopentane-1,3-dione, Isatin, Arylamines |

Structure Reactivity Relationships in 3 Bromo 1,2 Cyclopentanedione Derivatives and Analogues

Synthesis and Chemical Behavior of Substituted 3-Bromo-1,2-cyclopentanediones

Detailed experimental procedures for the direct synthesis of 3-bromo-1,2-cyclopentanedione are not extensively reported in readily available scientific literature. However, analogous synthetic strategies for related compounds, such as the synthesis of 3-bromo-4-hydroxy-2-cyclopent-1-ones, provide valuable insights into potential synthetic pathways. One such method involves the acid-catalyzed rearrangement of 3-bromo-2-furylcarbinols. This reaction proceeds stereoselectively, suggesting a well-defined mechanistic pathway that could potentially be adapted for the synthesis of this compound derivatives. researchgate.net

The chemical behavior of this compound is dictated by the presence of three key functional groups: two adjacent carbonyl groups and a bromine atom at the α-position to one of the carbonyls. This arrangement activates the molecule for a variety of transformations. The electron-withdrawing nature of the carbonyl groups and the bromine atom renders the α-protons acidic, facilitating enolization and subsequent reactions.

One of the most characteristic reactions of α-halo ketones is the Favorskii rearrangement , which occurs in the presence of a base. This reaction typically leads to a ring contraction, which in the case of a cyclic α-halo ketone like this compound, would be expected to yield a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) would open the strained three-membered ring to afford a carboxylic acid derivative. The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion.

The carbonyl groups themselves are susceptible to nucleophilic attack . The presence of the adjacent electron-withdrawing groups enhances the electrophilicity of the carbonyl carbons. Nucleophiles can attack at either of the carbonyl carbons, and the bromine atom at the 3-position can influence the regioselectivity of this attack through steric and electronic effects.

Furthermore, the bromine atom can act as a leaving group in nucleophilic substitution reactions . The reactivity of the C-Br bond is enhanced by the adjacent carbonyl group. The precise nature of these reactions, whether they proceed via an SN1 or SN2 mechanism, would depend on the specific substrate, nucleophile, and reaction conditions.

Comparative Analysis with Isomeric and Analogous Halogenated Cyclic Diketones

To better understand the unique reactivity of this compound, it is instructive to compare it with its structural isomers and analogues.

Contrast with 2-Bromo-1,3-cyclopentanedione

2-Bromo-1,3-cyclopentanedione, an isomer of the title compound, places the bromine atom on the carbon situated between the two carbonyl groups. This seemingly subtle difference in position has profound implications for the molecule's reactivity.

| Feature | This compound | 2-Bromo-1,3-cyclopentanedione |

| Bromine Position | α to one carbonyl group | Between two carbonyl groups |

| Acidity of α-protons | Protons at C4 and C5 are acidic. | Protons at C4 and C5 are acidic. The proton at C2 (if present in a substituted derivative) would be exceptionally acidic. |

| Favorskii Rearrangement | A primary expected reaction pathway. | Not a typical reaction as there is no α'-proton for enolate formation in the parent compound. |

| Nucleophilic Attack | Can occur at either C1 or C2 carbonyl. | Primarily at the C1 and C3 carbonyls. |

| Enolization | Can enolize towards C3 or C4/C5. | Readily enolizes, with the enol form being highly stabilized by conjugation with both carbonyls. |

The most significant difference lies in their susceptibility to the Favorskii rearrangement. For this compound, the presence of protons on the carbon adjacent to the other carbonyl group (the α'-position) allows for the necessary enolate formation to initiate the rearrangement. In contrast, 2-bromo-1,3-cyclopentanedione lacks an α'-proton, making the classical Favorskii rearrangement pathway inaccessible for the parent compound.

Comparison with Brominated Cyclohexane-1,2-diones

Expanding the ring size from a five-membered cyclopentane (B165970) to a six-membered cyclohexane (B81311) ring introduces conformational flexibility that can influence reactivity.

| Feature | Brominated Cyclopentane-1,2-diones | Brominated Cyclohexane-1,2-diones |

| Ring Strain | Higher ring strain. | Lower ring strain, more conformational flexibility (chair, boat conformations). |

| Reaction Rates | Reactions involving changes in hybridization at ring carbons can be influenced by changes in ring strain. | Conformational effects can influence the accessibility of reactive sites and transition state energies. |

| Stereoselectivity | The relatively planar structure can lead to distinct stereochemical outcomes. | Axial and equatorial positions of substituents can lead to different reaction pathways and stereoselectivities. |

For instance, in nucleophilic addition reactions, the approach of the nucleophile to the carbonyl carbon in a cyclopentanedione is less sterically hindered compared to the axial or equatorial attack in a cyclohexanedione. This can lead to differences in reaction rates and stereoselectivity. The bromination of 1,2-dimethylenecyclohexane has been shown to be sensitive to temperature, leading to different product distributions, a phenomenon that highlights the impact of reaction conditions on the reactivity of six-membered rings. dergipark.org.tr

Influence of Diketone Positionality (1,2- vs. 1,3-diketones) on Reactivity

The relative positioning of the two carbonyl groups (vicinal in 1,2-diketones versus separated by a methylene (B1212753) group in 1,3-diketones) is a fundamental determinant of their chemical properties.

| Feature | 1,2-Diketones | 1,3-Diketones |

| Carbonyl Reactivity | The adjacent carbonyl groups have a strong mutual electron-withdrawing effect, increasing their electrophilicity. | The carbonyl groups are less electronically coupled. |

| Enolization | Enolization is possible but the resulting enol may be less stable than in 1,3-diketones. | Readily form stable enolates and enols, which are key intermediates in many of their reactions. |

| Acidity of α-protons | Protons α to the diketone system are acidic. | The protons on the carbon between the two carbonyls are significantly more acidic due to resonance stabilization of the conjugate base. |

This difference in acidity is a key factor. The methylene protons in a 1,3-diketone are significantly more acidic than the α-protons in a 1,2-diketone. This high acidity in 1,3-diketones facilitates a wide range of condensation and alkylation reactions that are less common for 1,2-diketones.

Impact of Halogenation Pattern on Reactivity and Selectivity

The pattern of halogenation on a cyclic diketone ring profoundly impacts both the reactivity of the molecule and the selectivity of its reactions. The position of the halogen atom relative to the carbonyl groups and other substituents determines the electronic and steric environment, which in turn governs the course of chemical transformations.

The presence of a halogen atom α to a carbonyl group, as in this compound, activates the molecule for nucleophilic substitution and rearrangement reactions. The inductive effect of the halogen and its ability to act as a leaving group are key to this enhanced reactivity. beilstein-journals.org The stereoelectronic effects of the halogen can also influence the trajectory of incoming nucleophiles, leading to specific stereochemical outcomes. nih.gov

In contrast, if the halogen is located at a position further from the carbonyl groups, its influence on the reactivity of the dicarbonyl system will be diminished, primarily exerting a more general inductive effect. The presence of multiple halogen atoms can further amplify these effects and may introduce additional reaction pathways, such as elimination reactions to form unsaturated systems. The study of various α-halogenated ketones has shown that the nature of the halogen itself (fluorine, chlorine, bromine) also plays a role, with differences in electronegativity and bond strength leading to variations in reactivity. beilstein-journals.org

Computational and Theoretical Investigations of 3 Bromo 1,2 Cyclopentanedione

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) can be employed to elucidate the electronic structure and bonding characteristics of 3-Bromo-1,2-cyclopentanedione.

Detailed research findings from such studies would likely reveal the influence of the bromine atom and the two carbonyl groups on the electron distribution within the cyclopentane (B165970) ring. The electronegativity of the bromine and oxygen atoms would lead to a significant polarization of the electron density. Key parameters that can be calculated include atomic charges, bond orders, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis could be used to investigate hyperconjugative interactions, which are important for understanding the stability of the molecule. For instance, interactions between the lone pairs of the oxygen and bromine atoms with the antibonding orbitals of adjacent sigma bonds can be quantified. These studies would provide a detailed picture of the electronic landscape of this compound. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond. nih.gov

Hypothetical Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Energetics of this compound

The five-membered ring of cyclopentane is not planar and exists in various puckered conformations to relieve ring strain. For this compound, the presence of the bromine atom and the sp²-hybridized carbonyl carbons introduces additional complexity to its conformational landscape. The cyclopentane ring typically adopts envelope and twist (or half-chair) conformations. maricopa.edu

A systematic conformational analysis using computational methods would identify the stable conformers and the transition states connecting them. The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and steric interactions. In the case of this compound, the position of the bulky bromine atom (axial vs. equatorial-like) will be a major determinant of conformational stability. Studies on similar molecules, such as 2-halocyclopentanones, have shown that the conformational equilibrium can be influenced by the solvent environment. researchgate.net It is generally observed that substituents on a cyclohexane (B81311) ring prefer to be in an equatorial position to minimize destabilizing 1,3-diaxial interactions. maricopa.edu

The computational investigation would involve geometry optimizations of various possible conformers and the calculation of their relative energies. The results would indicate the most populated conformation at a given temperature.

Hypothetical Data Table: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Twist (Br-equatorial) | 0.00 | 75.3 |

| Envelope (Br-equatorial) | 0.85 | 19.1 |

| Twist (Br-axial) | 1.50 | 4.5 |

| Envelope (Br-axial) | 2.10 | 1.1 |

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry is an invaluable tool for predicting the feasibility and selectivity of chemical reactions. For this compound, several reaction pathways could be investigated, including nucleophilic substitution at the bromine-bearing carbon and reactions involving the enol form. The presence of two carbonyl groups makes the α-hydrogens acidic, facilitating enolization. pressbooks.pub

Theoretical calculations can map out the potential energy surface for a given reaction, identifying the transition states and intermediates. The activation energy for each step can be calculated, providing a quantitative measure of the reaction rate. For instance, the reaction with a nucleophile could proceed via an S(_N)2 mechanism, and the calculated energy barrier would indicate the likelihood of this pathway. Computational studies on nucleophilic substitution reactions of α-haloketones have provided insights into these reaction mechanisms. up.ac.za

Furthermore, the regioselectivity and stereoselectivity of reactions can be predicted. In the case of enolization, calculations can determine which of the possible enol forms is more stable. For reactions with nucleophiles, the preferred site of attack can be identified by analyzing the molecule's electrostatic potential and the energies of its LUMOs.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations provide information about static molecular structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations could be used to study this compound in a solvent environment, providing a more realistic picture of its behavior in solution.

By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal details about conformational changes, solvent effects on reactivity, and the initial steps of a chemical reaction. For example, an MD simulation could show how water molecules interact with the carbonyl groups and the bromine atom, potentially facilitating a reaction. The application of MD simulations to study halogenated molecules has been demonstrated in the literature. nih.gov

MD simulations are particularly useful for understanding reaction mechanisms that are difficult to probe experimentally. By analyzing the trajectories of the atoms, researchers can gain a step-by-step understanding of how a reaction proceeds, including the role of the solvent in stabilizing intermediates and transition states.

Emerging Research Avenues and Unresolved Challenges in 3 Bromo 1,2 Cyclopentanedione Chemistry

Development of More Sustainable and Green Synthetic Protocols

A primary challenge in contemporary organic synthesis is the development of environmentally benign methodologies. solubilityofthings.com For a compound like 3-Bromo-1,2-cyclopentanedione, this involves moving away from traditional brominating agents, such as molecular bromine, which pose significant handling and environmental risks. nih.govdatapdf.com Future research will likely focus on greener alternatives that minimize waste and improve atom economy.

Key research directions include:

Use of Solid-Supported Reagents: Employing solid bromine carriers can simplify purification and reduce the use of hazardous solvents.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for halogenation, often proceeding with high selectivity and minimal byproduct formation.

Biocatalytic Approaches: The use of enzymes, such as haloperoxidases, could provide a highly selective and environmentally friendly route to brominated organic compounds.

Challenges in this area revolve around the development of robust and scalable green protocols that can compete with the efficiency of traditional methods. The stability of the dione (B5365651) core under various green conditions also requires thorough investigation.

Table 1: Comparison of Potential Synthetic Protocols for this compound

| Protocol | Brominating Agent | Solvent | Key Advantages | Key Challenges |

| Traditional | Molecular Bromine (Br₂) | Halogenated Solvents | High reactivity, well-established | Hazardous reagents, toxic waste |

| Green Alternative 1 | N-Bromosuccinimide (NBS) | Acetonitrile | Easier handling, improved selectivity | Stoichiometric waste |

| Green Alternative 2 | Electrochemical | Alcohol/Water Mixtures | Reagent-free, high atom economy | Requires specialized equipment |

| Green Alternative 3 | Enzymatic (Haloperoxidase) | Aqueous Buffer | High selectivity, mild conditions | Enzyme stability and cost |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of modern organic synthesis, offering pathways to products with high efficiency and selectivity. For this compound, the development of novel catalytic systems is crucial for controlling its synthesis and subsequent transformations. The inherent reactivity of the α-haloketone moiety presents both opportunities and challenges for catalytic control.

Future research is anticipated in:

Organocatalysis: The use of small organic molecules as catalysts could enable enantioselective bromination of the cyclopentanedione precursor, leading to chiral building blocks. nih.gov

Transition Metal Catalysis: Palladium, copper, and nickel catalysts could be employed for cross-coupling reactions at the bromine-bearing carbon, allowing for the introduction of a wide range of substituents. nih.gov

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions for a variety of transformations, including C-H functionalization and cross-coupling reactions, which could be applied to derivatives of this compound.

A significant challenge is the potential for catalyst deactivation by the reactive dicarbonyl functionality or the bromo substituent. Achieving high levels of regio- and stereoselectivity in catalytic transformations of this multifunctional core remains a key objective.

Advancements in Stereoselective Transformations of the Core Skeleton

The creation of stereocenters with high fidelity is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biologically active molecules. The cyclopentane (B165970) core of this compound offers multiple sites for the introduction of chirality.

Promising areas for research include:

Asymmetric α-Functionalization: The development of catalytic methods for the enantioselective introduction of substituents at the carbon bearing the bromine atom would be of significant value.

Diastereoselective Reductions: Selective reduction of one of the ketone functionalities could lead to highly functionalized chiral cyclopentanols.

Catalytic Asymmetric Cycloadditions: Utilizing derivatives of this compound in catalytic asymmetric cycloaddition reactions could provide rapid access to complex polycyclic systems.

The primary challenge lies in controlling the stereochemical outcome in the presence of multiple reactive sites. The interplay between the electronic effects of the dicarbonyl and the bromine atom will need to be carefully considered in the design of stereoselective methods.

Table 2: Potential Stereoselective Transformations of the this compound Scaffold

| Transformation | Catalyst Type | Potential Product | Key Challenge |

| Asymmetric α-Arylation | Chiral Palladium Complex | 3-Aryl-3-bromo-1,2-cyclopentanedione | Suppressing side reactions |

| Enantioselective Reduction | Chiral Borane Reagent | Chiral 3-Bromo-2-hydroxycyclopentanone | Regio- and enantiocontrol |

| Diastereoselective Aldol (B89426) Reaction | Proline-based Organocatalyst | Functionalized cyclopentane derivative | Controlling diastereoselectivity |

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

The automation of chemical synthesis and the use of flow chemistry are revolutionizing the way molecules are made, enabling rapid reaction optimization and safer handling of hazardous reagents. sigmaaldrich.comnih.gov The synthesis and derivatization of this compound are well-suited for these technologies.

Future directions in this area are:

Flow-Based Synthesis: Developing a continuous flow process for the bromination of 1,2-cyclopentanedione (B1606141) would allow for the safe, on-demand generation of the title compound, avoiding the storage of this reactive intermediate. acs.org

Automated Derivatization: An automated platform could be used to rapidly synthesize a library of derivatives by reacting this compound with a variety of nucleophiles and coupling partners. sciforum.net

In-line Analysis and Purification: Integrating analytical techniques, such as HPLC and NMR, directly into a flow system would allow for real-time reaction monitoring and optimization.

Challenges include the potential for channel clogging in flow reactors due to the formation of solid byproducts and the need to develop robust protocols that are compatible with a wide range of reagents and reaction conditions.

Unexplored Reaction Landscapes and Synthetic Potential for New Chemical Entities

Beyond its use as a synthetic intermediate, the unique combination of functional groups in this compound suggests a rich and largely unexplored reaction landscape. Unraveling this potential could lead to the discovery of novel chemical transformations and the synthesis of new chemical entities with interesting biological or material properties.

Areas ripe for exploration include:

Rearrangement Reactions: The strained five-membered ring and the presence of the α-haloketone motif could predispose this molecule to novel rearrangement reactions, such as Favorskii-type rearrangements, leading to functionalized cyclobutanecarboxylic acid derivatives. wikipedia.org

Multicomponent Reactions: Designing multicomponent reactions that involve this compound could provide a highly efficient route to complex molecular scaffolds in a single step.

Synthesis of Heterocyclic Systems: The dicarbonyl functionality can serve as a precursor for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and quinoxalines. The bromine atom can be used to introduce further diversity into these heterocyclic systems.

The main challenge in this area is the predictability of reaction outcomes. The high reactivity of the starting material could lead to complex product mixtures, requiring careful reaction design and optimization. The exploration of these new reaction pathways will undoubtedly expand the synthetic utility of this versatile building block.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-1,2-cyclopentanedione?

The primary synthesis involves bromination of 1,2-cyclopentanedione derivatives. A key method utilizes silyl enol ether intermediates: reacting 3-methyl-1,2-cyclopentanedione with brominating agents (e.g., N-bromosuccinimide) under controlled conditions to introduce the bromo substituent. The silyl enol ether strategy enhances regioselectivity and minimizes side reactions . Purification typically employs recrystallization or column chromatography with ethyl acetate/hexane systems.

Q. How is this compound characterized using spectroscopic methods?

- GC-MS : Characteristic fragmentation patterns include peaks at m/z 112 (molecular ion) and losses of CO (28 amu) and Br (79 amu). Reference spectra are available in the HMDB database .

- NMR : H NMR shows a singlet for the methyl group (δ ~2.1 ppm) and deshielded ketone protons (δ ~3.5 ppm). C NMR confirms carbonyl carbons (δ ~210 ppm) and the brominated carbon (δ ~70 ppm) .

- FT-IR : Strong absorption bands at ~1750 cm (C=O stretching) and ~650 cm (C-Br vibration) .

Q. What are the key structural features influencing the reactivity of this compound?

The α,β-diketone moiety facilitates nucleophilic attack at the brominated carbon, while the cyclopentane ring imposes steric constraints. The electron-withdrawing bromine enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Negishi, Suzuki) .

Advanced Research Questions

Q. How can Negishi cross-coupling be optimized to synthesize 3-alkyl-1,2-cyclopentanediones from this compound?

- Catalyst System : Use Pd(PPh) (5 mol%) or PdCl(dppf) for higher steric substrates.

- Reagents : Alkylzinc halides (e.g., ZnEt) in THF at 60–80°C yield 3-alkyl derivatives with >80% efficiency.

- Solvent : Anhydrous THF minimizes side reactions.

- Monitoring : Track reaction progress via TLC (R ~0.5 in 3:7 EtOAc/hexane) .

Q. What strategies resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

- Steric Hindrance : Bulky substituents on the alkylzinc reagent reduce yields. Use linear alkyl chains or optimize catalyst loading.

- Byproduct Analysis : Identify undesired elimination products (e.g., cyclopentenones) via LC-MS and adjust reaction time/temperature.

- Computational Modeling : DFT calculations predict transition-state energies to refine reaction conditions .

Q. How does the steric environment of this compound affect regioselectivity in palladium-catalyzed reactions?

The cyclopentane ring creates a concave geometry, directing palladium insertion to the less hindered α-position. Steric maps derived from X-ray crystallography (where available) and molecular mechanics simulations guide ligand design (e.g., bulky phosphines for β-selectivity) .

Methodological Considerations

- Handling and Stability : Store at 2–8°C under inert gas (Ar/N) to prevent bromine displacement by moisture. Degradation products (e.g., cyclopentanedione) can be monitored via HPLC .

- Environmental Impact : Brominated byproducts require neutralization with NaHCO before disposal. LC-MS traces of degradation pathways are documented in HMDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.